

For Researchers, Scientists, and Professionals in Solid-State Battery Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium thioantimonate

Cat. No.: B089268

[Get Quote](#)

Sodium thioantimonate (Na_3SbS_4), also known as Schlippe's salt in its hydrated form, has emerged as a highly promising solid electrolyte material for all-solid-state sodium-ion batteries. [1][2] Its appeal lies in a combination of high ionic conductivity, good chemical stability, and the potential for low-cost synthesis. [2][3] This material primarily exists in two polymorphic forms: a tetragonal phase, which is typically stable at room temperature, and a cubic phase that emerges at elevated temperatures. [3][4] Understanding the distinct structural and electrochemical properties of these two phases is critical for optimizing the performance and stability of next-generation energy storage devices.

This technical guide provides a comprehensive comparison of the tetragonal and cubic phases of Na_3SbS_4 , detailing their crystal structures, synthesis protocols, comparative properties, and the dynamics of their phase transition.

Crystal Structure and Phase Transition

The arrangement of atoms within the crystal lattice is fundamental to the properties of Na_3SbS_4 , particularly its ability to conduct sodium ions. The tetragonal and cubic phases, while chemically identical, exhibit distinct structural arrangements that influence their performance as solid electrolytes.

The room-temperature stable form is the tetragonal phase, which belongs to the $P-42_1c$ space group. [1] At elevated temperatures, typically around 170°C , it undergoes a reversible phase transition to the high-temperature cubic phase. [5] This cubic structure is characterized by a more symmetrical arrangement of atoms. [4] The transition from the tetragonal to the cubic

phase can also be induced by other means, such as high-energy ball milling or the application of pressure.[6][7] Specifically, a pressure of approximately 2.9 GPa can trigger the transition to the cubic phase.[7]

The cubic phase is often considered more favorable for fast ion conduction due to its three-dimensional diffusion pathways.[4] However, experimental and computational studies have shown that both phases can exhibit high ionic conductivity, with the values being in the same order of magnitude.[1][8]

Quantitative Crystallographic Data

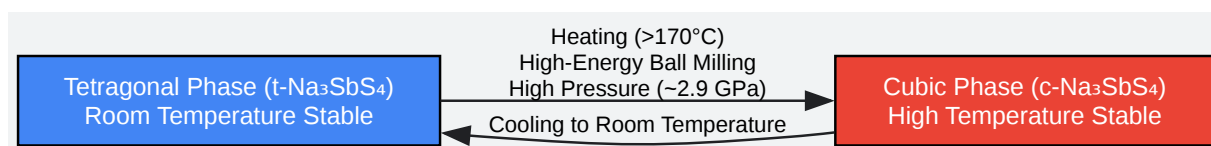
The following table summarizes the key crystallographic parameters for both the tetragonal and cubic phases of Na₃SbS₄.

Property	Tetragonal Phase (t-Na ₃ SbS ₄)	Cubic Phase (c-Na ₃ SbS ₄)
Space Group	P-42 ₁ c	I-43m
Lattice System	Tetragonal	Cubic
Lattice Parameters	a = b = 7.1597(5) Å, c = 7.2906(6) Å	a = b = c = 7.1910(7) Å

(Data sourced from references[1])

Phase Transition Pathway

The reversible transition between the tetragonal and cubic phases is a key characteristic of Na₃SbS₄. This transition can be influenced by temperature, pressure, and mechanical forces, making it possible to tune the material's properties through processing.



[Click to download full resolution via product page](#)

Diagram illustrating the reversible phase transition pathways for Na₃SbS₄.

Experimental Protocols

The synthesis method employed is crucial in determining the final phase and purity of the **sodium thioantimonate**. Below are detailed protocols for synthesizing both the tetragonal and cubic phases.

Synthesis of Tetragonal Na₃SbS₄ (Solid-State Reaction)

This method produces the thermodynamically stable tetragonal phase.

- **Precursors:** Sodium granules (Na), antimony powder (Sb), and sulfur powder (S) are used as starting materials.
- **Stoichiometry:** The precursors are weighed in an argon-filled glovebox to achieve a molar ratio of Na:Sb:S = 3:1:4.
- **Mixing and Sealing:** The weighed materials are thoroughly mixed and placed in a glassy carbon crucible. The crucible is then sealed under vacuum in a quartz tube.
- **Heating Profile:** The sealed quartz tube is slowly heated in a furnace to 700°C.
- **Dwelling:** The mixture is held at 700°C for 12 hours to ensure a complete reaction.
- **Cooling:** The furnace is then turned off, allowing the product to cool naturally to room temperature.
- **Product:** The resulting material is tetragonal Na₃SbS₄.^[1]

Synthesis of Cubic Na₃SbS₄ (High-Energy Ball Milling)

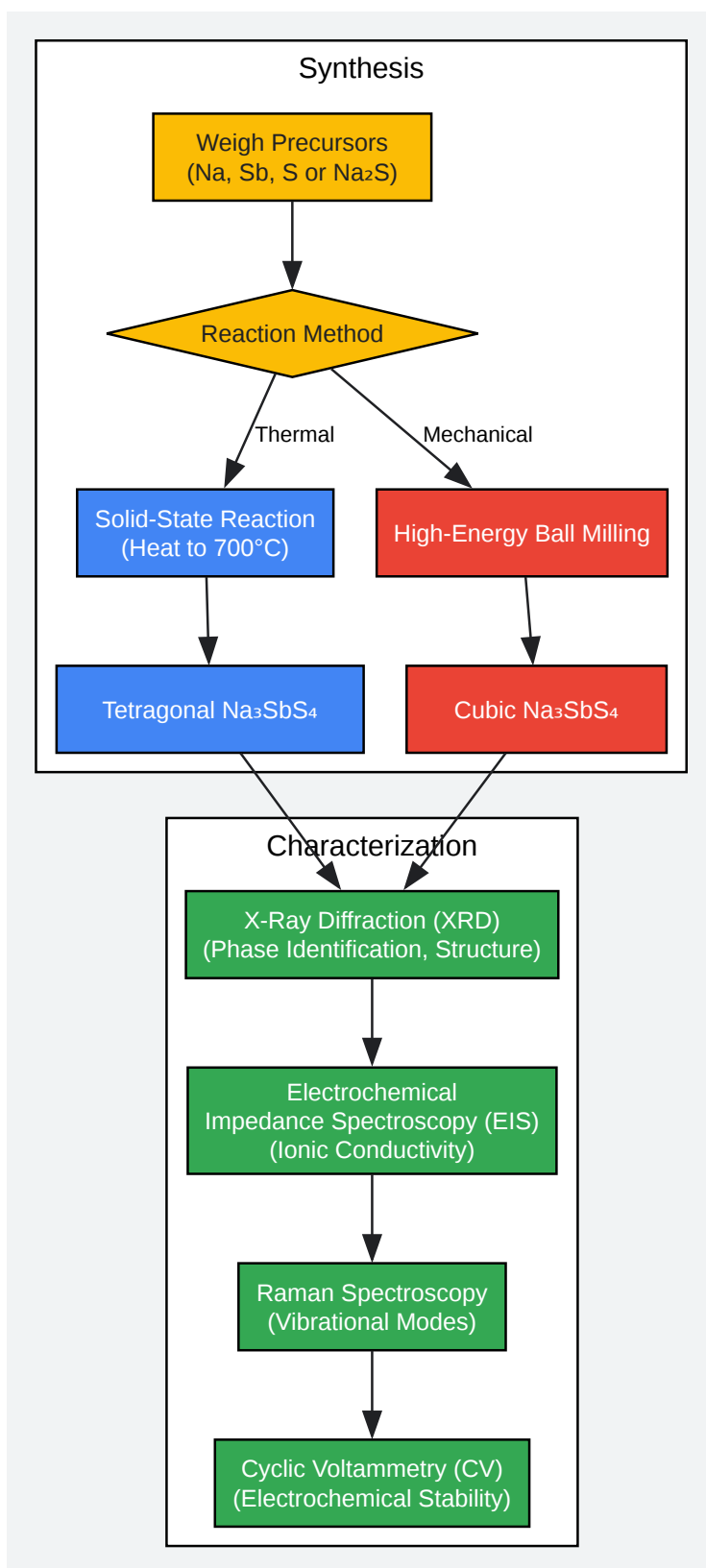
This mechanochemical method can produce the high-temperature cubic phase at room temperature.^{[4][6]}

- **Precursor:** Tetragonal Na₃SbS₄ synthesized via the solid-state reaction method is used as the starting material. Alternatively, Na₂S, Sb, and S powders can be used directly.

- **Milling Preparation:** The precursor powder is loaded into a milling jar with milling balls (e.g., zirconia) inside an argon-filled glovebox to prevent exposure to air and moisture.
- **Milling Parameters:** The high-energy ball milling is performed at a specific rotational speed (e.g., 250 rpm) for a set duration. The exact time can vary but is a critical parameter.[1]
- **Phase Transformation:** The mechanical energy from the ball milling process induces the phase transition from tetragonal to cubic.[6]
- **Product:** The resulting powder is cubic Na_3SbS_4 . [1]

General Synthesis and Characterization Workflow

The synthesis and subsequent characterization of Na_3SbS_4 phases follow a systematic workflow to ensure material quality and to verify the desired properties.



[Click to download full resolution via product page](#)

A typical workflow for the synthesis and characterization of Na_3SbS_4 phases.

Comparative Analysis of Physicochemical Properties

The performance of Na_3SbS_4 as a solid electrolyte is dictated by a range of properties that differ between the tetragonal and cubic phases.

Property	Tetragonal Phase (t-Na ₃ SbS ₄)	Cubic Phase (c-Na ₃ SbS ₄)	Notes
Room Temperature Ionic Conductivity (σ)	0.8 - 3 mS/cm	~1 mS/cm (can be higher with doping)	Both phases exhibit high ionic conductivity. [3][9][10] The cubic phase is generally considered to have the potential for higher conductivity.[1][8]
Activation Energy for Na ⁺ Conduction (E_a)	0.21 - 0.3 eV	0.06 eV	The lower activation energy of the cubic phase suggests a more favorable pathway for ion migration.[1][9]
Thermal Stability	Stable at room temperature. Transitions to cubic phase above ~170°C. [5]	Stable at high temperatures. Can be preserved at room temperature through mechanochemical synthesis.[3][8]	The cubic phase is the high-temperature polymorph.[1]
Electrochemical Stability Window	Stable over a wide voltage window (approx. 0.5-5V vs. Na/Na ⁺).[3]	Similar wide electrochemical stability window.	Both phases show good compatibility with metallic sodium anodes.[3]
Raman Spectroscopy Peaks	Characteristic peaks at 368 cm ⁻¹ (symmetric stretching) and 389/410 cm ⁻¹ (asymmetric stretching) of the SbS ₄ group.[3]	Similar characteristic peaks, though subtle shifts and broadening may occur due to the change in symmetry.	Raman spectroscopy is a useful tool for phase identification.[3]

Conclusion

Both the tetragonal and cubic phases of **sodium thioantimonate** stand out as promising candidates for solid electrolytes in all-solid-state sodium-ion batteries. The tetragonal phase offers stability at room temperature, while the cubic phase, traditionally a high-temperature polymorph, can be synthesized at room temperature via mechanochemical methods and exhibits a lower activation energy for sodium-ion transport.[1][6]

The choice between the two phases may depend on the specific application and processing capabilities. Doping strategies are also being explored to stabilize the highly conductive cubic phase at room temperature and further enhance its ionic conductivity.[11] Continued research into the synthesis, characterization, and interfacial properties of both the tetragonal and cubic phases will be crucial in unlocking the full potential of Na_3SbS_4 for next-generation energy storage solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Sodium Thioantimonate Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium thioantimonate (13776-84-6) for sale [vulcanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Vacancy-Contained Tetragonal Na_3SbS_4 Superionic Conductor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Achievement of high ionic conductivity and electrochemical stability by W/Sn-doped Na₃SbS₄ conductors designed for all-solid-state sodium-ion batteries - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [For Researchers, Scientists, and Professionals in Solid-State Battery Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089268#tetragonal-vs-cubic-phase-of-sodium-thioantimonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com